N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-15(2)9-21-12-6-5-10(8-11(12)16-14(15)18)17-23(19,20)13-4-3-7-22-13/h3-8,17H,9H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWBMZCBCLFBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 921916-01-0 |
| Structural Features | Contains a benzoxazepine core and a sulfonamide group |
The unique structural features contribute to its potential biological interactions and therapeutic efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Study Findings : The compound showed significant inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In a study evaluating several derivatives of oxazepine compounds:
- Mechanism of Action : It was found to induce apoptosis in cancer cell lines by activating specific apoptotic pathways.
- Efficacy : The compound demonstrated a dose-dependent effect on cell viability, indicating its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in microbial resistance mechanisms.
- Cell Cycle Arrest : It has been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound promotes the production of ROS in target cells, contributing to its cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
In a trial involving various bacterial strains:
- Objective : To assess the antimicrobial efficacy of the compound.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli.
Case Study 2: Anticancer Activity
A study focused on its effects on human breast cancer cell lines:
- Objective : To evaluate the anticancer properties.
- Results : Treatment with the compound resulted in a 60% reduction in cell viability at a concentration of 50 µM over 48 hours.
Preparation Methods
Cyclization via Ortho-Aminophenol Intermediates
The reaction of 2-aminophenol with dimethyl acetonedicarboxylate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions in ethanol yields the 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine intermediate. The dimethyl substituents at position 3 are introduced by utilizing dimethyl acetonedicarboxylate, which provides the requisite branching for steric stabilization.
Functionalization at Position 7
To enable subsequent sulfonamide coupling, the benzoxazepin intermediate must bear an amine group at position 7. This is achieved through nitration followed by reduction. Treatment of the benzoxazepin core with concentrated nitric acid at 0–5°C introduces a nitro group at position 7, which is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol. The resulting 7-amino-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine serves as the primary amine precursor for sulfonamide formation.
Preparation of Thiophene-2-sulfonyl Chloride
The sulfonamide moiety is introduced via reaction of the benzoxazepin amine with thiophene-2-sulfonyl chloride. Synthesis of this sulfonyl chloride involves two key steps: sulfonation and chlorination.
Sulfonation of Thiophene
Thiophene undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 50–60°C. The reaction proceeds via the formation of a thiophene sulfonic acid intermediate, which is stabilized by the electron-withdrawing nature of the sulfonic acid group.
Chlorination to Sulfonyl Chloride
The sulfonic acid intermediate is converted to thiophene-2-sulfonyl chloride using thionyl chloride (SOCl₂) under reflux conditions. A molar ratio of 1:4.3 (sulfonic acid to SOCl₂) ensures complete conversion, with excess thionyl chloride removed via vacuum distillation. The resulting sulfonyl chloride is purified by recrystallization from acetonitrile, yielding a stable, crystalline product.
Coupling of Benzoxazepin Amine and Thiophene Sulfonyl Chloride
The final step involves the nucleophilic substitution of the benzoxazepin amine with thiophene-2-sulfonyl chloride.
Reaction Conditions
The amine intermediate is dissolved in anhydrous dichloromethane and cooled to 0°C. Thiophene-2-sulfonyl chloride is added dropwise, followed by triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction mixture is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC) for completion.
Workup and Purification
The crude product is washed with dilute hydrochloric acid to remove unreacted amine, followed by sodium bicarbonate to eliminate residual sulfonyl chloride. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol, yielding the target compound as a white crystalline solid.
Alternative Synthetic Routes
One-Pot Sulfonamide Formation
A modified approach involves in situ generation of the sulfonyl chloride. Thiophene-2-sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloroethane at 80°C, directly yielding the sulfonyl chloride, which is subsequently reacted with the benzoxazepin amine without isolation. This method reduces handling of corrosive intermediates but requires precise stoichiometric control.
Solid-Phase Synthesis
Patent literature describes immobilized benzoxazepin amines on Wang resin, enabling stepwise sulfonylation under microwave-assisted conditions (100°C, 30 minutes). This method enhances reaction efficiency and simplifies purification, though scalability remains a challenge.
Analytical Characterization
Critical analytical data for the target compound include:
1H NMR (400 MHz, DMSO-d6) exhibits characteristic signals: δ 1.42 (s, 6H, CH₃), 3.20–3.25 (m, 2H, CH₂), 4.05–4.10 (m, 2H, CH₂), 7.45–7.55 (m, 3H, aromatic), 7.85 (d, 1H, thiophene).
Challenges and Optimization
Regioselectivity in Sulfonation
Thiophene sulfonation predominantly occurs at the 2-position due to the directing effect of the sulfur atom. However, trace 3-sulfonated byproducts may form, necessitating careful chromatographic separation.
Stability of the Benzoxazepin Amine
The 7-amino intermediate is prone to oxidation, requiring storage under inert atmosphere and use of freshly distilled solvents to prevent degradation.
Q & A
Q. What are the common synthetic routes for preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo-fused oxazepine core via cyclization of precursors (e.g., aminophenol derivatives) under reflux conditions in solvents like acetone or dichloromethane.
- Step 2 : Sulfonylation of the oxazepine intermediate using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and regioselectivity of the sulfonamide group.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities in the oxazepine ring .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening often involves:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Cell viability assays (e.g., MTT) against cancer cell lines to assess antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during sulfonylation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity but require strict moisture control to avoid hydrolysis.
- Temperature control : Maintaining 0–5°C during sulfonylation reduces undesired dimerization of the oxazepine intermediate.
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the amine group .
Q. What strategies address contradictions in reported biological activity data across studies?
- Batch-to-batch variability : Rigorous purity analysis (e.g., HPLC-MS) to rule out impurities influencing activity.
- Target specificity profiling : Use of proteome-wide screens (e.g., affinity chromatography or thermal shift assays) to identify off-target interactions .
- Structural analogs : Synthesizing derivatives with modified sulfonamide substituents to isolate structure-activity relationships (SAR) .
Q. How do computational methods aid in understanding its mechanism of action?
- Molecular docking : Predict binding modes to targets like COX-2 or Bcl-2 by aligning the sulfonamide group with hydrophobic pockets.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking hypotheses .
Methodological Guidance
Q. What protocols are recommended for evaluating metabolic stability in vitro?
- Liver microsome assays : Incubate the compound with rat or human liver microsomes, monitor depletion via LC-MS/MS, and calculate half-life (t½).
- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to assess potential drug-drug interactions .
Q. How can regioselectivity challenges in modifying the oxazepine ring be resolved?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the 7-position.
- Metal-catalyzed C–H activation : Use Pd(II) catalysts for selective functionalization of the benzo ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
